Stereochemical Identity Verification via Specific Optical Rotation
The (S)-enantiomer is unambiguously differentiated from its (R)-counterpart by its specific optical rotation. This value provides a critical quality control parameter for ensuring the correct stereoisomer is procured and utilized, preventing downstream synthesis of undesired diastereomers or enantiomers .
| Evidence Dimension | Specific Optical Rotation ([α]D²⁵) |
|---|---|
| Target Compound Data | +27° (c=1 in 1M HCl) |
| Comparator Or Baseline | (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid: -27° (expected, magnitude similar, sign opposite) |
| Quantified Difference | Sign inversion (+27° vs. negative value) |
| Conditions | c=1, 1M HCl, 25 °C |
Why This Matters
Confirms the identity and enantiomeric purity of the correct chiral building block, which is essential for the reproducible synthesis of stereochemically-defined peptidomimetics and foldamers.
